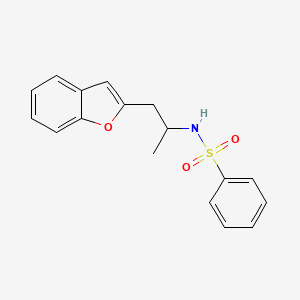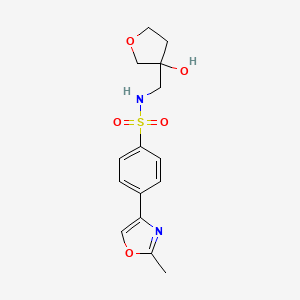
4-(Pyrrolidin-3-YL)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Pyrrolidin-3-YL)benzonitrile” is a chemical compound with the empirical formula C11H12N2 . It is a derivative of the pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a series of derivatives that have been developed as reversible inhibitors of LSD1 .
Synthesis Analysis
The synthesis of “4-(Pyrrolidin-3-YL)benzonitrile” derivatives involves the use of synthetic strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The process of modifying the pharmacokinetic profile of these compounds involves optimizing the structure of previously reported pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-3-YL)benzonitrile” is characterized by a pyrrolidine ring attached to a benzonitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving “4-(Pyrrolidin-3-YL)benzonitrile” are primarily related to its role as a scaffold in the development of reversible inhibitors of LSD1 . The compound acts as a successful scaffold-hop of the literature inhibitor GSK-690 .Aplicaciones Científicas De Investigación
Selective Androgen Receptor Modulators (SARMs) Development
- Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been explored in the development of novel selective androgen receptor modulators (SARMs). These compounds exhibit anabolic effects on muscles and the central nervous system, while having neutral effects on the prostate. Modifications of these derivatives led to compounds with ideal SARM profiles, good pharmacokinetic profiles, and acceptable toxicological profiles (Aikawa et al., 2017).
Intramolecular Charge Transfer Studies
- 4-(1H-pyrrol-1-yl)benzonitrile (PBN), a related compound, has been studied for its photochemical reaction mechanisms. It exhibits dual fluorescence in weakly polar environments, and solvent polarity significantly influences its behavior. These studies provide insights into intramolecular donor-acceptor dynamics and fluorescence properties (Bohnwagner et al., 2016).
Anticancer Activities and DNA Binding Properties
- A derivative of 4-(pyrrolidin-3-yl)benzonitrile, specifically a thiazole–pyridine anchored NNN donor and its cobalt(II) complex, demonstrated potential anticancer activity against U937 human monocytic cells. The derivative also showed DNA binding properties, providing insights into potential therapeutic applications (Bera et al., 2021).
Development of LSD1 Inhibitors
- 4-(pyrrolidin-3-yl)benzonitrile derivatives have been identified as successful inhibitors of lysine specific demethylase 1 (LSD1). This research contributes to the development of reversible inhibitors of LSD1, with potential applications in treating acute myeloid leukemia (Mould et al., 2017).
Liquid Crystalline Behavior and Photophysical Properties
- Studies on a series of luminescent 4-(pyrrolidin-3-yl)benzonitrile derivatives have revealed their potential as mesogens (molecules forming liquid crystals). These compounds exhibit interesting liquid crystalline behavior and photophysical properties, making them suitable for various optical applications (Ahipa et al., 2014).
Mecanismo De Acción
The mechanism of action of “4-(Pyrrolidin-3-YL)benzonitrile” derivatives is related to their role as inhibitors of LSD1 . LSD1 is a nuclear amine oxidase that plays a crucial role in histone demethylation . By inhibiting LSD1, these compounds can potentially influence gene expression and have implications in the treatment of diseases like cancer .
Direcciones Futuras
The development of “4-(Pyrrolidin-3-YL)benzonitrile” derivatives as reversible inhibitors of LSD1 is part of ongoing efforts in drug discovery . Future research may focus on further optimizing the structure of these compounds to improve their potency and selectivity . Additionally, the exploration of other potential therapeutic applications for these compounds could be a promising direction for future research .
Propiedades
IUPAC Name |
4-pyrrolidin-3-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-4,11,13H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNNXQXXZAYRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-3-YL)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)




![(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2813811.png)

![2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2813814.png)
![Tert-butyl 3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidine-1-carboxylate](/img/structure/B2813815.png)
![4-Ethyl-5-fluoro-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2813816.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2813817.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide](/img/structure/B2813820.png)